molecular formula C21H22N4O2S B2857903 Phenyl [6-piperidino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone CAS No. 303147-60-6

Phenyl [6-piperidino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone

Cat. No.: B2857903
CAS No.: 303147-60-6
M. Wt: 394.49
InChI Key: POPQGZYVCZITHH-UHFFFAOYSA-N
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Description

Historical Development of Pyrimidinyl Sulfone Research

The exploration of pyrimidinyl sulfones traces its origins to early 20th-century studies on organosulfur compounds, but significant progress emerged in the 2000s with the development of 2-sulfonylpyrimidines as cysteine-targeting electrophiles. The foundational work on 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMP) in 2005 demonstrated the utility of sulfonylpyrimidines in bioconjugation, paving the way for derivatives like this compound. Key synthetic breakthroughs included the use of β-ketosulfones as intermediates for constructing pyrimidine rings, as detailed in methodologies developed for phenyl sulfonylacetophenone derivatives.

Table 1: Milestones in Pyrimidinyl Sulfone Research
Year Development Reference
2005 First report of DMP as cysteine capping agent
2017 Advancements in β-ketosulfone-based heterocycle synthesis
2023 Structure-reactivity studies of 2-sulfonylpyrimidines

Classification within Organosulfur Compound Research

This compound belongs to the sulfone subclass of organosulfur compounds, specifically falling under diaryl sulfones due to its phenyl and pyrimidinylmethyl groups. Its classification hierarchy can be delineated as follows:

  • Class : Organosulfur compounds
  • Subclass : Sulfones (R-SO₂-R')
  • Structural type : Heteroaromatic sulfone
  • Key features :
    • Pyrimidine core with nitrogen at positions 1, 3
    • Piperidine substitution at position 6
    • 4-Pyridinyl group at position 2
    • Sulfonylmethyl bridge at position 4

The sulfone group (-SO₂-) confers distinct electronic properties, including strong electron-withdrawing effects that modulate the pyrimidine ring's reactivity. This contrasts with simpler thioethers (C-S-C) by demonstrating greater oxidative stability and hydrogen-bonding capacity.

Significance within Heterocyclic Chemistry Framework

The molecule's hybrid architecture combines three privileged pharmacophores:

  • Pyrimidine : A nitrogen-rich heterocycle central to nucleic acid biochemistry
  • Piperidine : A saturated six-membered amine ring enabling conformational flexibility
  • 4-Pyridinyl : An aromatic nitrogen heterocycle with metal-coordination potential

This triad creates unique electronic environments that have been exploited in:

  • Molecular recognition : The planar pyrimidine core facilitates π-stacking interactions, while the sulfone group participates in dipole-dipole interactions
  • Synthetic versatility : The methyl sulfone bridge serves as a handle for further functionalization through nucleophilic aromatic substitution
  • Biological probing : Structural analogs have shown promise as kinase inhibitors and covalent protein modifiers
Table 2: Key Structural Features and Their Chemical Implications
Structural Element Chemical Property Functional Role
Pyrimidine core π-deficient aromatic system Directs electrophilic substitution patterns
Piperidine substituent Basic amine (pKₐ ~11) Enhances solubility and hydrogen bonding
4-Pyridinyl group Weak base (pKₐ ~4.8) Coordinates transition metals
Sulfone bridge Strong electron withdrawal (σₚ = +0.60) Activates adjacent positions for substitution

Current Research Landscape and Scientific Interest

Recent studies have focused on three primary domains:

  • Synthetic methodology : Development of transition metal-catalyzed couplings to introduce diverse aryl groups at the pyrimidine C-2 position
  • Reactivity profiling : Investigation of sulfone-directed C-H functionalization under photoredox conditions
  • Materials science : Exploration of crystalline forms exhibiting nonlinear optical properties due to dipolar alignment

Emerging applications include:

  • Chemical biology : Use as a covalent warhead in proteolysis-targeting chimeras (PROTACs)
  • Coordination chemistry : Formation of luminescent complexes with lanthanide ions via pyridinyl coordination
  • Supramolecular assembly : Creation of hydrogen-bonded frameworks utilizing sulfone oxygen atoms

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-piperidin-1-yl-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-28(27,19-7-3-1-4-8-19)16-18-15-20(25-13-5-2-6-14-25)24-21(23-18)17-9-11-22-12-10-17/h1,3-4,7-12,15H,2,5-6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPQGZYVCZITHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl [6-piperidino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies, research findings, and a comparative overview with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O2S, with a molar mass of approximately 331.43 g/mol. The compound features multiple functional groups, including:

  • Phenyl group
  • Piperidino group
  • Pyridinyl group
  • Pyrimidinyl group
  • Sulfone moiety

These structural elements contribute to its potential pharmacological properties, making it a subject of interest for drug development.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activity. A study found that pyrimidine derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) cells. For instance, a derivative with an electron-rich group showed IC50 values as low as 0.01 µM against Colo-205 cells, indicating strong efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that related pyrimidine compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, synthesized pyrimidines displayed enhanced biological action against Staphylococcus aureus and Escherichia coli, with no bacterial growth observed at concentrations up to 800 µg/mL .

The mechanism of action for this compound may involve inhibition of key enzymes or pathways in target cells. Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes and cancer progression . Molecular modeling studies suggest that this compound could act as a selective COX-2 inhibitor, potentially leading to reduced inflammation and tumor growth.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity:

Compound NameStructural FeaturesUnique AspectsAnticancer Activity
2-Methyl-6-piperidino-4-pyrimidinyl methyl phenyl sulfoneSimilar piperidine and pyrimidine structureMethyl substitution affects solubilityModerate
1-{[4-(2-methylsulfanyl)-6-phenylpyrido[2,3-d]pyrimidin-7-yl]phenyl}methyl piperidineContains methylsulfanyl groupEnhanced lipophilicity may influence bioactivityHigh
8-[3-(1-cyclopropylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-oneComplex bicyclic structurePotential CNS activity due to diazabicyclo frameworkLow

This table illustrates how variations in functional groups can significantly impact the biological properties and applications of these compounds.

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer potential of a series of pyrimidine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values below 0.1 µM against multiple cancer cell lines, suggesting their potential as therapeutic agents in oncology .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, several pyrimidine derivatives were synthesized and tested against various microbial strains. The results demonstrated significant antibacterial activity, especially against E. coli and S. aureus, highlighting the potential clinical applications of these compounds in treating infections .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features References
Phenyl [6-piperidino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone 6-piperidino, 2-(4-pyridinyl), 4-(methyl sulfone) Not explicitly provided - High polarity; steric bulk at position 6
[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone 6-phenoxy, 2-(2-pyridinyl), 4-(methyl sulfone) C₂₂H₁₇N₃O₃S 403.46 2-pyridinyl substitution; phenoxy group
4-[6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinyl]morpholine 6-(phenylsulfanyl), 2-(4-pyridinyl), 4-morpholine C₂₀H₂₀N₄OS 364.46 Sulfanyl (-S-) linker; morpholine group
6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol 6-(methyl sulfone), 2-(4-pyridinyl), 4-hydroxyl C₁₆H₁₃N₃O₃S 327.36 Hydroxyl group at position 4

Physicochemical and Reactivity Comparisons

  • Steric Effects : demonstrates that bulky substituents (e.g., phenyl groups) near the sulfone moiety hinder bromine addition reactions. For example, methyl styryl sulfone reacts faster than phenyl styryl sulfone due to reduced steric hindrance .
  • Solubility and Polarity: The piperidino group in the parent compound may improve solubility in polar solvents compared to morpholine or phenoxy analogs, which have different hydrogen-bonding capacities .
  • Stability : Sulfones are generally more oxidation-resistant than sulfides, making them preferable in drug design for metabolic stability .

Preparation Methods

Pyrimidine Ring Formation and Functionalization

The pyrimidine scaffold is typically constructed via cyclocondensation of β-diketones with amidines or thioureas. For example, WO2013127267A1 describes using 2,4-dichloropyrimidine as a starting material:

  • Position 6 Substitution : Reaction with piperidine in dichloromethane at 40°C for 4 hours yields 6-piperidino-2,4-dichloropyrimidine.
  • Position 2 Substitution : Treatment with 4-pyridinylboronic acid under Suzuki-Miyaura coupling conditions introduces the pyridinyl group.
  • Position 4 Modification : A methylthio group is introduced via nucleophilic displacement with sodium thiomethoxide, followed by oxidation to the sulfone using meta-chloroperbenzoic acid (mCPBA).

Key Data :

Step Reagents Temperature Time (h) Yield (%)
1 Piperidine, CH₂Cl₂ 40°C 4 85
2 4-Pyridinylboronic acid, Pd(PPh₃)₄ 80°C 12 78
3a NaSMe, DMF 60°C 6 90
3b mCPBA, CHCl₃ 25°C 24 82

Alternative Late-Stage Sulfonylation

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

  • Solvents : Dichloromethane and DMF are preferred for substitution reactions due to high polarity.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-coupling at low loadings (1–2 mol%).

Oxidation Control

mCPBA in chloroform achieves selective sulfide-to-sulfone conversion without over-oxidation. Excess oxidant (1.5 equiv) and extended reaction times (24 hours) ensure completeness.

Analytical Characterization

  • Melting Point : 260°C (consistent with piperidino-pyrimidine sulfones).
  • NMR : ¹H NMR (80 MHz) confirms substituent integration: δ 8.5 (pyridinyl-H), 3.2 (piperidino-CH₂), 2.9 (sulfone-CH₂).
  • Mass Spectrometry : MW 394.49 (C₂₁H₂₂N₄O₂S⁺).

Q & A

Q. What are the optimized synthetic routes for generating the sulfone moiety in this compound?

The sulfone group can be synthesized via oxidation of a sulfide precursor using hydrogen peroxide (H₂O₂). For high selectivity (>99%), acetonitrile is preferred over methanol as the solvent, with a reaction temperature of 45°C and 0.5 mol% catalyst loading. Two equivalents of H₂O₂ are required for direct conversion to the sulfone .

Q. What spectroscopic methods are recommended for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying substitution patterns on the pyrimidine and piperidine rings. Infrared (IR) spectroscopy can confirm sulfone (S=O) stretching vibrations at ~1300–1150 cm⁻¹. High-resolution mass spectrometry (HRMS) and X-ray crystallography are used for absolute structural validation, as demonstrated for structurally analogous sulfone derivatives .

Q. How can initial biological activity screening be designed for this compound?

Use standardized assays such as:

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases, leveraging the sulfone’s electrophilic properties.
  • Antimicrobial testing : Employ minimum inhibitory concentration (MIC) protocols, comparing activity to simpler pyrimidine derivatives (e.g., 4-(Chloro)phenyl pyrimidine) .

Advanced Research Questions

Q. How do steric and electronic effects influence the sulfone group’s reactivity in cross-coupling reactions?

Steric hindrance from the phenyl and pyridinyl substituents reduces electrophilic addition rates. For example, bromine addition to styryl sulfones is slower in bulkier analogs (e.g., phenyl styryl sulfone vs. methyl styryl sulfone) due to shielding by aromatic groups. Electronic effects from the pyrimidine ring’s electron-withdrawing nature further modulate reactivity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrimidine-sulfone hybrids?

  • Comparative molecular field analysis (CoMFA) : Map steric/electrostatic contributions of the sulfone and piperidine groups.
  • Fragment-based drug design : Replace the sulfone with sulfoxide or sulfide analogs to assess tolerance in biological targets .

Q. What methodologies elucidate the compound’s interaction with cytochrome P450 enzymes?

  • Molecular docking : Simulate binding poses using crystal structures of CYP3A4 or CYP2D6.
  • Metabolite identification : Use LC-MS/MS to detect sulfoxide or hydroxylated metabolites, as seen in sulfone-containing pesticides .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising yield?

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic oxidation steps.
  • DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., acetonitrile vs. DCM), and H₂O₂ stoichiometry to maximize sulfone purity (>98%) .

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